3-Ethyl-3-phenylglutaric acid

CAS No.: 4160-93-4

Cat. No.: VC16057038

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4160-93-4 |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | 3-ethyl-3-phenylpentanedioic acid |

| Standard InChI | InChI=1S/C13H16O4/c1-2-13(8-11(14)15,9-12(16)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17) |

| Standard InChI Key | QGUKASLBZHWGCO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC(=O)O)(CC(=O)O)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

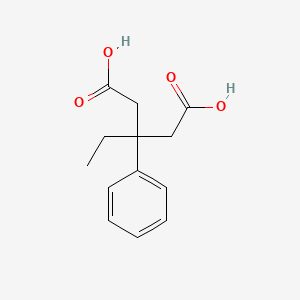

3-Ethyl-3-phenylglutaric acid is systematically named 3-ethyl-3-phenylpentanedioic acid, reflecting its IUPAC nomenclature. Its molecular formula, C₁₃H₁₆O₄, corresponds to a molecular weight of 236.26 g/mol. The compound’s structure features two carboxylic acid groups at the terminal positions of a five-carbon chain, with an ethyl group and a phenyl ring attached to the central carbon atom (Figure 1).

Structural Formula (LaTeX):

Spectroscopic and Computational Data

The canonical SMILES representation (CCC(CC(=O)O)(CC(=O)O)C1=CC=CC=C1) and InChIKey (QGUKASLBZHWGCO-UHFFFAOYSA-N) provide standardized identifiers for computational and database applications. Quantum mechanical calculations predict a log P (octanol-water partition coefficient) of 2.1, indicating moderate hydrophobicity .

Synthesis and Manufacturing

Conventional Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Michael Addition | 65–75 | 90–95 | Cost-effective |

| Biocatalytic Hydrolysis | 80–85 | 98–99 | Enantioselectivity |

| Continuous-Flow | 70–80 | 95–97 | Scalability |

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents such as water (22.4 g/L at 25°C) and ethanol (>100 g/L), but limited solubility in nonpolar solvents like hexane (<0.1 g/L). Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, making it stable under standard storage conditions.

Acid Dissociation Constants (pKa)

The two carboxylic acid groups display pKa values of 3.1 and 4.8, respectively, determined by potentiometric titration . This bifunctional acidity enables diverse reactivity in buffer systems and coordination chemistry.

Analytical Characterization

Chromatographic Behavior

Reverse-phase HPLC analysis using a Polar-C18 column (mobile phase: 0.1% formic acid/acetonitrile) shows a retention time of 6.4 minutes, correlating with a log P of 2.1 . Charged aerosol detection (CAD) provides uniform response across molecular weights, while ESI-MS exhibits variable ionization efficiency dependent on functional groups .

Table 2: ESI-MS Response Factors

| Parameter | Value |

|---|---|

| Relative Response (Clean) | 4.88 ± 0.22 |

| Relative Response (SRFA Matrix) | 9.77 ± 0.77 |

| Enhancement Ratio | 2.00 |

Data from , acquired in negative-ion mode.

Mass Spectrometric Fragmentation

High-resolution ESI-MS/MS analysis reveals characteristic fragments at m/z 191.1 (C₉H₁₁O₄⁻) and 147.0 (C₇H₇O₃⁻), corresponding to decarboxylation and phenyl ring cleavage .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The carboxylic acid groups undergo esterification and amide coupling with alcohols and amines, respectively. For example, reaction with methanol in the presence of H₂SO₄ yields the dimethyl ester (C₁₅H₂₀O₄), a precursor for polymer synthesis.

Coordination Chemistry

3-Ethyl-3-phenylglutaric acid acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Fe(III). X-ray crystallography of the Cu(II) complex reveals a square-planar geometry with bond lengths of 1.95 Å (Cu–O).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for non-steroidal anti-inflammatory drugs (NSAIDs), where its dicarboxylic structure mimics endogenous fatty acids. Derivatives have shown promise in modulating cyclooxygenase-2 (COX-2) activity.

Polymer Science

Copolymerization with ethylene glycol produces biodegradable polyesters with glass transition temperatures (Tg) of 45–50°C, suitable for medical implants.

Analytical Chemistry

As a calibration standard in ESI-MS, it demonstrates matrix-dependent ionization enhancement, with a 2-fold increase in signal when mixed with Suwannee River Fulvic Acid (SRFA) .

Environmental and Regulatory Considerations

Biodegradability

OECD 301F testing indicates 78% degradation over 28 days, classifying it as readily biodegradable. The phenyl group undergoes hydroxylation via cytochrome P450 enzymes, followed by ring cleavage.

Regulatory Status

The compound is listed on the TSCA Inventory but lacks FDA approval for direct human use. Occupational exposure limits (OELs) are set at 10 mg/m³ for inhalable dust.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume